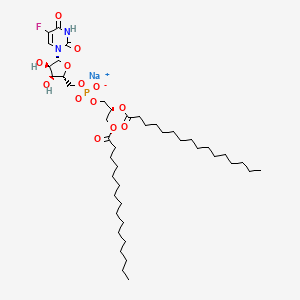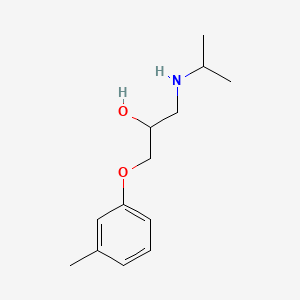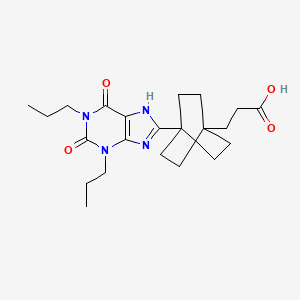
Triphenylsilanol
概要
説明
Triphenylsilanol, also known as hydroxytriphenylsilane, is an organosilicon compound with the molecular formula C18H16OSi. It is characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound was first isolated and studied by Ladenburg in 1871 . It is a white crystalline solid that is sensitive to moisture and air .
作用機序
Target of Action
Triphenylsilanol, also known as Hydroxytriphenylsilane , is an organosilicon compound. It is primarily used as a laboratory chemical and for the synthesis of other substances
Mode of Action
This compound has been reported as the first silicon-centered molecular catalyst for direct amidation of carboxylic acids with amines This suggests that it interacts with these targets to facilitate the formation of amide bonds
準備方法
Synthetic Routes and Reaction Conditions: Triphenylsilanol is typically synthesized through the hydrolysis of triphenylchlorosilane. The reaction involves the treatment of triphenylchlorosilane with water in the presence of a solvent such as tetrahydrofuran or toluene . Another method involves the reaction of phenyl magnesium chloride with phenyl chlorosilane in a mixture of tetrahydrofuran and toluene, followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound can be produced by the hydrolysis of triphenylchlorosilane using aqueous alkali solutions. This method is advantageous as it avoids the isolation of triphenylchlorosilane from the reaction mixture, thus increasing the efficiency and selectivity of the process .
化学反応の分析
Types of Reactions: Triphenylsilanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanones.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents are commonly employed.
Major Products Formed:
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triphenylsilanol has a wide range of applications in scientific research:
類似化合物との比較
Diphenylsilanediol: Another silanol with two phenyl groups and two hydroxyl groups.
Phenylsilanetriol: A silanetriol with one phenyl group and three hydroxyl groups.
Uniqueness of Triphenylsilanol: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric hindrance and enhance its reactivity in various chemical reactions. Its ability to form strong hydrogen bonds and π-π interactions makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
hydroxy(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXASIDNWDYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036545 | |
| Record name | Triphenylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-31-1 | |
| Record name | Triphenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsilanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylsilanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanol, 1,1,1-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLSILANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZC8O4TTX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triphenylsilanol?
A1: this compound has the molecular formula C18H16OSi and a molecular weight of 276.40 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Multiple spectroscopic techniques have been employed to characterize this compound. These include:
- FTIR: Provides information on the vibrational modes of functional groups, especially the characteristic O-H and Si-O bonds. [, , , , ]
- NMR (1H, 13C, 29Si): Offers insights into the compound's structure, bonding, and dynamics. 1H and 13C NMR provide information about the organic framework, while 29Si NMR helps elucidate the silicon environment. [, , , , ]
- Solid-State 2H NMR: Used to study the dynamic properties of hydroxyl groups in a selectively deuterated sample (Ph3SiOD). []
- Core Excitation Spectroscopy (Si 1s, Si 2p, C 1s): Reveals electronic structure and bonding characteristics, particularly the π-delocalization across the Si−Cphenyl bond. []
Q3: How does this compound react with Grignard reagents?
A3: this compound exhibits unique reactivity with Grignard reagents. For instance, its reaction with phenylmagnesium bromide leads to the formation of this compound, 1,1-diphenyl-1,2-dihydroxypropane, and a silicone oil. Interestingly, alkylation occurs preferentially at the silicon atom rather than the carbonyl group of the acyloxysilane starting materials. []
Q4: Can this compound be used in polymerization reactions?
A4: Yes, this compound participates in various polymerization reactions:
- Dehydrogenation polymerization: Reacts with poly(methylhydrosiloxane) in the presence of catalysts like stannous octanoate or chloroplatinic acid to yield polymers with Si-O-Si linkages. []
- Siloxane formation: Condenses with dialkoxymethylphenylsilanes under acidic conditions to produce methyl(phenyl)siloxane oligomers terminated with triphenylsilyl groups. []
- Thin film formation: Electron bombardment of this compound leads to polymerization and subsequent oxidation to form thin films of silica. []
Q5: What are the catalytic properties of this compound and its derivatives?
A5: this compound and its derivatives, particularly metal complexes incorporating the triphenylsiloxy ligand (OSiPh3), demonstrate catalytic activity in several reactions:
- Ethylene polymerization: Zirconium complexes containing the triphenylsiloxy ligand exhibit comparable activity to traditional zirconocenes in ethylene polymerization, with potential for improved stability and control over molecular weight. []
- Alkene epoxidation: Titanium(IV) complexes with triphenylsiloxy ligands act as effective catalysts for alkene epoxidation. Notably, the support material significantly influences catalytic activity, with silica supports leading to higher rates than alumina or titania due to a balance between hydroperoxide binding and oxygen transfer kinetics. []
- Olefin epoxidation: Titanium complexes containing the triphenylsiloxy moiety, such as [Cp*Ti(OSiPh3)2(OTf)], have shown catalytic activity in the epoxidation of cyclohexene. []
Q6: What is the typical hydrogen bonding pattern observed in this compound?
A6: this compound typically forms tetrameric structures in the solid state through O−H···O hydrogen bonds between the hydroxyl groups. These tetramers can further interact through C−H···π(arene) interactions to create more complex supramolecular architectures. [, , ]
Q7: How does this compound interact with other molecules in the solid state?
A7: this compound forms various hydrogen-bonded adducts with different guest molecules, including:
- Diamines: Forms adducts with diamines like 1,4-diazabicyclo[2.2.2]octane, 1,2-bis(4-pyridyl)ethene, and N,N'-dimethylpiperazine, resulting in diverse supramolecular structures stabilized by O–H⋯N, O–H⋯O, and C–H⋯π(arene) hydrogen bonds. []
- Dimethyl sulfoxide: Forms a bis(this compound) dimethyl sulfoxide solvate, where the components are linked by O−H⋯O hydrogen bonds and C−H⋯π(arene) interactions. [, ]
- 1,4-Dioxane: Forms a tetrakis(this compound) 1,4-dioxane solvate, where centrosymmetric five-molecule aggregates are connected by C−H⋯π(arene) interactions. [, ]
- 4,4′-Bipyridyl: Forms both 1:1 and 4:1 adducts with 4,4′-bipyridyl, demonstrating polymorphism with varying degrees of disorder and hydrogen-bonding patterns. [, ]
Q8: Can this compound be used for selective inclusion?
A8: Yes, this compound exhibits selectivity in inclusion compound formation:
- Ethanol selectivity: Preferentially includes ethanol from mixtures with other simple alcohols, forming a 4:1 coordinatoclathrate stabilized by hydrogen bonds. [, ]
- Picolinium chloride separation: Used in the separation of picolinium chloride isomers, showing selectivity for 2PIC+ over 3PIC+ and 4PIC+. []
Q9: How does this compound perform at high temperatures?
A10: The thermal stability of this compound derivatives is influenced by the substituents attached to the silicon atom. Generally, phenyl groups enhance thermal stability compared to alkyl groups. [, ]
Q10: What are the applications of this compound in material science?
A10: this compound is utilized in various material science applications, including:
- High-temperature lubricants: Phenyl-substituted silanes and siloxanes, including this compound derivatives, are investigated as potential high-temperature lubricants due to their thermal stability. []
- Flame retardants: this compound is used as a precursor in the synthesis of phosphorus/nitrogen/silicon-containing flame retardants for epoxy resins, improving their flame retardancy and reducing smoke density. []
Q11: Has computational chemistry been applied to study this compound?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to:
- Study hydrogen bond dynamics: Investigate the dynamic processes of hydroxyl groups in crystalline this compound. []
- Analyze vibrational spectra: Assign vibrational modes and interpret infrared spectra of this compound and its deuterated analogue. []
- Investigate host-guest interactions: Quantify host-guest interactions in inclusion compounds of this compound, providing insights into selectivity and binding affinities. []
- Predict structural parameters and spectroscopic properties: Determine the optimal geometries, vibrational frequencies, and other spectroscopic properties of this compound and its derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















